molecular formula C10H15Cl2N B8099107 2-(3-Chlorophenyl)butan-2-amine hydrochloride

2-(3-Chlorophenyl)butan-2-amine hydrochloride

Cat. No.: B8099107
M. Wt: 220.14 g/mol
InChI Key: JHXYFCIWKKUUEQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)butan-2-amine hydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)butan-2-amine hydrochloride typically involves the reaction of 3-chlorophenylbutanone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent, such as lithium aluminum hydride (LiAlH4), to facilitate the reduction of the carbonyl group to an amine.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and precise temperature and pressure controls. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)butan-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as hydrochloric acid (HCl) and other halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different halogenated compounds.

Scientific Research Applications

2-(3-Chlorophenyl)butan-2-amine hydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a tool in biochemical studies. In industry, it is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)butan-2-amine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

2-(3-Chlorophenyl)butan-2-amine hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:

  • 2-(3-Chlorophenyl)ethylamine: This compound has a similar structure but lacks the butan-2-amine group.

  • 3-Chlorophenylbutanone: A related ketone that can be used as a precursor in the synthesis of the amine hydrochloride.

These compounds differ in their functional groups and reactivity, making this compound distinct in its applications and properties.

Biological Activity

2-(3-Chlorophenyl)butan-2-amine hydrochloride, commonly referred to as a synthetic amine compound, has garnered attention due to its potential biological activities. This compound, with the chemical formula C10H15ClNHClC_{10}H_{15}ClN\cdot HCl and a molecular weight of 220.14 g/mol, is primarily studied for its pharmacological properties and applications in medicinal chemistry.

The synthesis of this compound typically involves multi-step organic reactions that enhance its purity and yield. The compound is notable for its structural features, particularly the presence of a 3-chlorophenyl group attached to a butanamine backbone. As a hydrochloride salt, it exhibits increased solubility in water, which is advantageous for various biological assays and applications in drug development.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often modulate neurotransmitter systems or exhibit inhibitory effects on certain enzymes. The precise mechanism of action for this compound remains an area of ongoing research, but it is hypothesized to involve receptor binding and modulation of signaling pathways related to neuronal activity and possibly cancer cell proliferation.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For example, compounds structurally related to this amine have shown significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against various types of tumors. In particular, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and cleavage of PARP proteins .

Neuropharmacological Effects

This compound may also exhibit neuropharmacological effects, akin to other substituted phenethylamines. Research has indicated that derivatives with similar amine structures can act as stimulants or modulators of neurotransmitter release, affecting dopamine and serotonin pathways. These actions could potentially lead to therapeutic applications in treating mood disorders or attention-related conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
3-(m-Chlorophenyl)-2-butylamine hydrochlorideC10H15ClNHClC_{10}H_{15}ClN\cdot HClSimilar amine properties but different substituents
1-(3-Chlorophenyl)butan-2-amineC10H15ClNC_{10}H_{15}ClNVariation in chlorophenyl position affects reactivity
4-(2-Chlorophenyl)butan-2-amineC10H14ClNC_{10}H_{14}ClNDifferent substitution pattern may alter biological activity

This table illustrates how variations in substitution patterns can influence the biological activity and pharmacological profiles of related compounds.

Properties

IUPAC Name

2-(3-chlorophenyl)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-3-10(2,12)8-5-4-6-9(11)7-8;/h4-7H,3,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXYFCIWKKUUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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